1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride
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Overview
Description
1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 It is a derivative of cyclobutane, featuring an amino group and a carboxylic acid group on the same carbon atom, with two methyl groups attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The amino and carboxylic acid groups are introduced through subsequent reactions, such as amination and carboxylation.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein-ligand binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclobutane-1-carboxylic acid: Lacks the two methyl groups, resulting in different steric and electronic properties.
3,3-Dimethylcyclobutane-1-carboxylic acid: Lacks the amino group, affecting its reactivity and interactions.
Cyclobutane-1,1-dicarboxylic acid: Contains two carboxylic acid groups, leading to different chemical behavior.
Uniqueness
1-Amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride is unique due to the presence of both amino and carboxylic acid groups on the same carbon atom, along with two methyl groups on the cyclobutane ring. This unique structure imparts specific reactivity and interaction properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-amino-3,3-dimethylcyclobutane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-6(2)3-7(8,4-6)5(9)10;/h3-4,8H2,1-2H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNQDCHWDXROAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(C(=O)O)N)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2171915-88-9 |
Source
|
Record name | 1-amino-3,3-dimethylcyclobutane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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